1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-6-5-17-10(11-6)12-9(16)7-3-4-8(15)14(2)13-7/h3-5H,1-2H3,(H,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQYGDCFOWJTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide under basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under acidic conditions.
Coupling of Thiazole and Pyridazine Rings: The final step involves coupling the thiazole and pyridazine rings through a condensation reaction, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyridazine derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer studies, with various research indicating its potential to inhibit the growth of cancer cells.
Case Study: Antitumor Evaluation
A study investigated the effects of this compound on several human cancer cell lines, revealing significant cytotoxicity. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings suggest that structural modifications can enhance the compound's efficacy against specific cancer types.
Antimicrobial Properties
Research indicates that compounds similar to 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant antimicrobial activity against a variety of pathogens.
Minimum Inhibitory Concentration (MIC) Studies
The following table presents MIC values for related compounds:
| Compound | MIC (μmol/mL) |
|---|---|
| Compound A | 10.7 - 21.4 |
| Compound B | Not specified |
These results highlight the potential of this compound and its derivatives in developing new antimicrobial agents.
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in cellular processes is another area of interest. Similar compounds have been shown to target topoisomerases and kinases, which are crucial for DNA replication and cell division.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the compound's pharmacological properties. Modifications to specific functional groups can lead to enhanced biological activity.
SAR Insights
Research indicates that variations in the thiazole and pyridazine moieties can significantly affect the compound's potency against cancer and microbial targets.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Insights
- Position 1 (R1): The target compound’s methyl group (vs.
- Position 3 (R3): The 4-methylthiazole substituent distinguishes it from phenylcarbamoyl (e.g., Compound 5) or hybrid heterocyclic moieties (e.g., CAS 1211635-81-2). Thiazoles are known for hydrogen-bonding capabilities, which could enhance target engagement compared to bulkier substituents .
Pharmacological Implications (Inferred)
While biological data for the target compound is unavailable, related compounds exhibit anti-Trypanosoma cruzi activity via proteasome inhibition . Substituent variations influence potency:
Biological Activity
1-Methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 252.31 g/mol. Its structure features a pyridazine ring fused with a thiazole moiety, which is known to contribute to various biological activities.
Research indicates that compounds similar to 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit enzymes such as xanthine oxidase and various kinases, which play crucial roles in metabolic pathways and disease processes.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, potentially by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
Biological Activity Overview
The biological activities associated with 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Antiviral | Potential efficacy against viral infections. |
| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic processes. |
Antimicrobial Activity
A study demonstrated that derivatives of thiazole compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the strain tested .
Antiviral Properties
In vitro studies indicated that similar compounds exhibited antiviral activity against viruses such as herpes simplex virus (HSV) and influenza virus. The mechanism involved the inhibition of viral replication at low concentrations (IC50 values around 10 µM) indicating potential for therapeutic use .
Anti-inflammatory Effects
Research has shown that thiazole derivatives can modulate inflammatory responses by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
